Ethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-5-26-20(25)17-12(2)23-15-10-21(3,4)11-16(24)19(15)18(17)13-7-6-8-14(22)9-13/h6-9,18,23H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXZHDKWLJGXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)CC(C2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Medicine: It may be explored for its therapeutic potential in treating various diseases, given its structural similarity to known bioactive compounds.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial applications.
Wirkmechanismus
The mechanism of action of Ethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the hexahydroquinoline core could modulate biological activity through its structural conformation. The exact pathways and targets would depend on the specific biological context and the compound’s interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, physicochemical characteristics, and applications:
Structural and Electronic Effects
- Fluorine vs.
- Methoxy/Hydroxy Groups : Methoxy substituents (e.g., 3,4-dimethoxy) increase lipophilicity and electron density, while hydroxy groups (e.g., 3-hydroxy) enable hydrogen bonding, affecting solubility and target binding .
- Positional Isomerism : The 4-fluorophenyl analog () may exhibit different steric interactions compared to the 3-fluoro derivative, influencing crystal packing and intermolecular interactions.
Crystallographic and Spectroscopic Insights
- Crystal Packing : The 3-hydroxyphenyl derivative () forms hydrogen-bonded chains (O–H···O=C), whereas the unsubstituted phenyl analog () exhibits triclinic packing (P1) with van der Waals interactions .
- Spectroscopic Signatures : IR spectra for methoxy derivatives show distinct C–O stretches (~1158 cm⁻¹), while fluorinated analogs display characteristic C–F vibrations (~1220 cm⁻¹) .
Biologische Aktivität
Ethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C21H24FNO3 with a molecular weight of 357.4 g/mol. It features a unique hexahydroquinoline core substituted with a fluorophenyl group and a carboxylate ester functional group. The presence of the fluorine atom is significant as it can enhance binding affinity to biological targets.
Antimicrobial Activity
Research indicates that Ethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits notable antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce cytostatic effects in melanoma cell lines by modulating key proteins involved in cell proliferation and apoptosis. Specifically, it has been shown to upregulate KDM5B protein levels, which play a role in regulating tumor growth and plasticity . The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Study 1 | WM3734 | Cytostatic effect | KDM5B upregulation |
| Study 2 | Various | Decreased drug susceptibility to MAPK inhibitors | Modulation of signaling pathways |
| Study 3 | Xenografted | Tumor growth delay | KDM5B-mediated effects |
The biological activity of Ethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is believed to stem from its interaction with specific molecular targets. The fluorophenyl group enhances the compound's affinity for certain enzymes and receptors involved in cellular processes. This interaction may lead to significant changes in cellular signaling pathways that regulate proliferation and apoptosis .
Case Studies and Research Findings
Several studies have explored the compound's biological activities:
- Melanoma Treatment : A study demonstrated that treatment with the compound resulted in a dose-dependent increase in KDM5B levels in melanoma cells. This led to reduced susceptibility to MAPK signaling pathway inhibitors .
- Antimicrobial Efficacy : In experiments assessing antimicrobial properties, the compound showed moderate-to-good activity against a range of bacteria. The exact mechanism remains under investigation but may involve inhibition of critical metabolic processes.
- Structural Analogues : Research comparing similar compounds indicates that structural variations significantly impact biological activity. For example, the presence of different halogen substituents alters pharmacokinetics and efficacy against specific targets.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 3-fluorobenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) in the presence of an acid catalyst (e.g., acetic acid) to form an enamine intermediate .
- Step 2: Cyclization with a cyclohexanone derivative under reflux conditions (e.g., ethanol, 80°C) to assemble the hexahydroquinoline core. Ammonium acetate is often used as a nitrogen source .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Key Considerations: Optimize molar ratios of reactants (e.g., 1:1.2 aldehyde-to-β-ketoester) and monitor reaction progress using TLC .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on complementary analytical techniques:
- X-ray Crystallography: Resolves bond lengths, angles, and stereochemistry. For example, the fused bicyclic system shows a chair conformation for the cyclohexenone ring, with C=O bond lengths of ~1.21 Å .
- NMR Spectroscopy:
-
1H NMR: Methyl groups (2.7,7-trimethyl) appear as singlets at δ 1.2–1.4 ppm. The 3-fluorophenyl protons show splitting patterns (e.g., doublets at δ 7.2–7.6 ppm) .
-
13C NMR: The carbonyl (C=O) resonates at ~195–200 ppm, while the ester carbonyl (COOEt) appears at ~165–170 ppm .
Example Data Table (X-ray):
Parameter Value C=O bond length 1.214 Å N1-C2 bond angle 118.5° Cyclohexenone chair Confirmed
Q. What biological activities have been observed for this compound?
Preliminary studies on analogous hexahydroquinolines reveal:
- Anti-inflammatory Activity: Inhibition of COX-2 enzymes (IC₅₀ ~12–18 μM) via competitive binding assays .
- Antimicrobial Effects: Growth inhibition of S. aureus (MIC 64 µg/mL) and E. coli (MIC 128 µg/mL) in broth microdilution assays .
- Mechanistic Insight: Fluorophenyl substituents enhance lipophilicity, improving membrane permeability in cellular models .
Methodological Note: Use standardized protocols (e.g., CLSI guidelines) for reproducibility in biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
Employ Design of Experiments (DOE) to systematically vary:
- Catalyst Load: Test 0.5–5 mol% of ammonium acetate or p-TSA.
- Solvent Systems: Compare polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents.
- Temperature: Optimize cyclization between 70–100°C .
Case Study: A 15% yield increase was achieved by switching from ethanol to PEG-400 as a green solvent .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?
- Problem: Discrepancies in proton assignments due to dynamic effects (e.g., ring puckering).
- Solution: Use variable-temperature NMR to probe conformational flexibility. For example, coalescence temperatures >100°C indicate slow interconversion .
- Complementary Data: Validate with DFT calculations (B3LYP/6-31G*) to predict stable conformers .
Q. What computational methods predict the compound’s bioactivity?
- Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The 3-fluorophenyl group shows π-π stacking with Tyr355 .
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen-bond acceptors at C=O and hydrophobic methyl groups) .
- ADMET Prediction: SwissADME predicts moderate BBB permeability (LogBB = 0.3) and CYP3A4 inhibition risk .
Q. How do structural modifications (e.g., substituents) affect biological activity?
SAR Insights (Comparative Table):
| Substituent | Biological Activity | Source |
|---|---|---|
| 3-Fluorophenyl | Enhanced COX-2 inhibition (IC₅₀ 14 μM) | |
| 4-Chlorophenyl | Higher antimicrobial potency | |
| 3-Hydroxyphenyl | Reduced activity (polarity increase) |
Key Trend: Electron-withdrawing groups (e.g., -F, -Cl) improve target affinity .
Q. What green chemistry approaches are viable for synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
